Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolylglycine
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Overview
Description
Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolylglycine is a complex peptide compound with a unique structure that includes multiple amino acid residues. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU or DIC.
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for further coupling.
Cleavage from Resin: The completed peptide is cleaved from the resin using a cleavage reagent like TFA.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS with automated peptide synthesizers. The process is optimized for efficiency and yield, ensuring the production of high-purity peptides suitable for research and application.
Chemical Reactions Analysis
Types of Reactions
Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolylglycine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the peptide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds.
Scientific Research Applications
Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolylglycine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases related to peptide dysfunction.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific context of its application.
Comparison with Similar Compounds
Similar Compounds
- Glycyl-N~5~-(diaminomethylene)-L-ornithylglycyl-N~5~-(diaminomethylene)-L-ornithine
- Glycyl-N~5~-(diaminomethylene)-L-ornithyl-N-[(2S,6R,10S,14R,18S)-22-amino-18-carboxy-6,10,14-trimethyl-4,8,12,16-tetraoxo-5,13-dioxa-9,17-diazadocosan-2-yl]-L-alaninamide
Uniqueness
Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolylglycine is unique due to its specific sequence and structure, which confer distinct biological activities and chemical properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and application.
Properties
CAS No. |
742068-35-5 |
---|---|
Molecular Formula |
C21H39N11O6 |
Molecular Weight |
541.6 g/mol |
IUPAC Name |
2-[[(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C21H39N11O6/c22-10-15(33)30-12(4-1-7-27-20(23)24)17(36)31-13(5-2-8-28-21(25)26)19(38)32-9-3-6-14(32)18(37)29-11-16(34)35/h12-14H,1-11,22H2,(H,29,37)(H,30,33)(H,31,36)(H,34,35)(H4,23,24,27)(H4,25,26,28)/t12-,13-,14-/m0/s1 |
InChI Key |
CJJLBOGYXMBWHZ-IHRRRGAJSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)C(=O)NCC(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)NCC(=O)O |
Origin of Product |
United States |
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